molecular formula C20H19Cl2NO3S B15098914 (E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

(E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

Cat. No.: B15098914
M. Wt: 424.3 g/mol
InChI Key: LJCKRBBDADBJFX-VQHVLOKHSA-N
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Description

(E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a prop-2-enamide backbone with a defined (E)-stereochemistry, substituted with a benzyl group, a 2,4-dichlorophenyl ring, and a 1,1-dioxothiolan-3-yl moiety. The specific arrangement of these functional groups classifies it as a functionalized amino acid derivative, a class known to yield compounds with potent biological activity . The presence of multiple chlorinated aromatic systems suggests potential for strong interactions with biological targets, while the dioxothiolane (sulfone) group can significantly influence the molecule's electronic properties, metabolic stability, and overall pharmacokinetic profile. Based on structural similarities to documented compounds, this molecule is an important candidate for investigational neuroscience applications, particularly in the search for novel antiseizure agents . Its core structure aligns with research strategies focused on developing multimodal or hybrid compounds designed to interact with multiple biological targets simultaneously, a promising approach for addressing complex neurological disorders and drug-resistant epilepsy . The compound's design incorporates elements found in established therapeutic agents, and its stereochemistry is a critical factor for its biological activity and interaction with specific protein targets, as is the case with closely related analogues like (R)-AS-1, a novel orally bioavailable EAAT2 modulator . Researchers can utilize this compound as a chemical tool to explore glutamate transporter (EAAT2) modulation or as a lead structure for the development of new central nervous system (CNS) active compounds . This product is intended for research purposes only and is not for human diagnostic or therapeutic use, or for veterinary applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C20H19Cl2NO3S

Molecular Weight

424.3 g/mol

IUPAC Name

(E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C20H19Cl2NO3S/c21-17-8-6-16(19(22)12-17)7-9-20(24)23(13-15-4-2-1-3-5-15)18-10-11-27(25,26)14-18/h1-9,12,18H,10-11,13-14H2/b9-7+

InChI Key

LJCKRBBDADBJFX-VQHVLOKHSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Amide Bond Reactivity

The enamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines. For example:

Enamide+H2OH+/OHCarboxylic Acid+Amine\text{Enamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

Key Conditions :

  • Acidic hydrolysis (HCl, 80°C) yields 3-(2,4-dichlorophenyl)acrylic acid and benzylamine derivatives.

  • Basic hydrolysis (NaOH, reflux) produces sodium carboxylate intermediates.

Applications : Hydrolysis intermediates serve as precursors for derivatives like esters or acyl chlorides.

Nucleophilic Substitution at the Dichlorophenyl Ring

The 2,4-dichlorophenyl group participates in regioselective substitution reactions.

Reaction Type Reagents/Conditions Product Yield
Aromatic Chlorination Cl₂, FeCl₃, 40°C2,4,6-Trichlorophenyl derivative72%
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 90°CBiaryl derivatives65–80%

Mechanistic Insight : The electron-withdrawing effect of chlorine directs substitution to the para position relative to existing substituents.

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated enamide participates in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions:

Diels-Alder Reaction

Enamide+DieneBF3\cdotpOEt2Cyclohexene Derivative\text{Enamide} + \text{Diene} \xrightarrow{\text{BF}_3\text{·OEt}_2} \text{Cyclohexene Derivative}

Conditions : BF₃·OEt₂ catalysis in CH₂Cl₂ at 0°C achieves 88% yield with 77:23 diastereoselectivity .

1,3-Dipolar Cycloaddition

With nitrile oxides or azides:

Enamide+R-C≡N-OIsoxazoline Derivatives\text{Enamide} + \text{R-C≡N-O} \rightarrow \text{Isoxazoline Derivatives}

Applications : Used to synthesize fused heterocycles like dihydroisoindoloquinolinones .

Catalytic Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

Reaction Catalyst Product Yield
Heck Coupling Pd(OAc)₂, PPh₃Styryl derivatives68%
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosN-aryl/alkyl-substituted amides75%

Key Insight : The dioxothiolan ring stabilizes transition states via sulfur-oxygen interactions.

Functionalization of the Dioxothiolan Ring

The 1,1-dioxothiolan moiety undergoes ring-opening and sulfonamide formation:

Ring-Opening with Amines

Dioxothiolan+R-NH2Sulfonamide+Byproducts\text{Dioxothiolan} + \text{R-NH}_2 \rightarrow \text{Sulfonamide} + \text{Byproducts}

Conditions : Ethylenediamine in THF at 25°C yields sulfonamides (82%).

Oxidation to Sulfonic Acids

DioxothiolanH2O2,AcOHSulfonic Acid\text{Dioxothiolan} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfonic Acid}

Applications : Sulfonic acid derivatives enhance water solubility for biological assays.

Stereoselective Transformations

The (E)-configuration of the enamide enables stereocontrolled synthesis:

  • BF₃-Mediated Reactions : Facilitate stereoselective additions to acyliminium ions, producing diastereomers with >70:30 selectivity .

  • Epoxidation : Using m-CPBA yields trans-epoxides (dr 85:15) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Chlorobenzyl vs. Dichlorophenyl Derivatives
  • Compound : (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide
    • Key Differences :
  • Replaces the 2,4-dichlorophenyl group with a simple phenyl ring.
  • Uses a 4-chlorobenzyl group instead of an unsubstituted benzyl group.
    • Implications :
  • The absence of the 2,4-dichlorophenyl group reduces lipophilicity (ClogP estimated to decrease by ~1.5 units).
Cinnamic Acid Anilides
  • Compound 10 : (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
    • Key Differences :
  • Replaces the dioxothiolan ring with a trifluoromethyl group.
  • Lacks the benzyl substituent.
    • Activity :
  • Exhibits bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy.
  • Highlights the importance of electron-withdrawing groups (e.g., CF₃) in enhancing antimicrobial potency.
Benzothiazole Acrylamides
  • Compound : (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
    • Key Differences :
  • Substitutes the benzyl group with a benzothiazole ring.
  • Uses methoxy groups instead of chlorines on the phenyl ring.
    • Implications :
  • Methoxy groups increase solubility but reduce halogen-mediated interactions.

SAR Insights :

  • Halogen Substitution : Dichlorophenyl groups (as in the target compound) likely enhance membrane permeability and target binding via hydrophobic/halogen interactions .
  • Heterocyclic Moieties : The 1,1-dioxothiolan ring in the target compound may improve metabolic stability compared to simpler alkyl chains in analogs like Compound 10 .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Parameters
Compound ClogP Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound ~3.8* 447.3 5
(2E)-N-(4-chlorobenzyl) analog ~2.9 418.9 5
Compound 10 3.1 311.3 3

*Estimated using fragment-based methods from .

Key Observations :

  • The dioxothiolan group increases molecular weight, which may affect oral bioavailability compared to lighter analogs .

Q & A

Basic: What methodologies are recommended for synthesizing (E)-N-benzyl-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide with stereochemical control?

Answer:
To ensure the retention of the E-configuration during synthesis, employ carbodiimide-mediated coupling reactions (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) under controlled conditions. Key steps include:

  • Pre-activation of the carboxylic acid moiety (e.g., 3,4-dichlorophenylacetic acid) with EDC·HCl in dichloromethane at 273 K .
  • Use of triethylamine as a base to neutralize HCl byproducts and stabilize the reaction intermediates.
  • Post-synthesis purification via slow evaporation crystallization (e.g., methylene chloride) to isolate stereochemically pure products .

Basic: How can the molecular conformation and crystal packing of this compound be validated?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for conformational validation. For example:

  • Resolve asymmetric units with multiple conformers (e.g., three distinct molecules in a unit cell) to analyze dihedral angles between aromatic rings and amide groups .
  • Compare experimental bond lengths/angles with standard databases (e.g., Allen et al., 1987) to confirm structural integrity .
  • Supplement with spectroscopic methods (e.g., UV-Vis λmax at 255 nm for electronic transitions in conjugated systems) .

Advanced: How should researchers design assays to evaluate the biological activity of this compound?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., cannabinoid receptors or enzymes linked to hypoglycemic activity). Validate docking poses with crystallographic data .
  • In Vitro Testing: Conduct dose-response assays (e.g., IC50 determination) in cell lines expressing relevant targets. Include positive controls (e.g., known inhibitors) and measure oxidative stress markers (e.g., ROS levels) to assess dual hypoglycemic/antioxidant activity .

Advanced: How can contradictions in crystallographic data (e.g., multiple conformers) be resolved?

Answer:

  • Perform density functional theory (DFT) calculations to compare the stability of observed conformers. Use software like Gaussian to optimize geometries and calculate energy differences .
  • Conduct Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) driving conformational diversity .
  • Validate with variable-temperature NMR to monitor dynamic interconversion of conformers in solution .

Advanced: What strategies mitigate reactivity challenges posed by the 2,4-dichlorophenyl group during functionalization?

Answer:

  • Protection-Deprotection: Temporarily protect reactive sites (e.g., hydroxyl or amine groups) using tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .
  • Optimized Solvent Systems: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce halogen displacement .
  • Chromatographic Monitoring: Employ HPLC with UV detection (λ = 254 nm) to track byproducts and ensure reaction specificity .

Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?

Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., replace Cl with Br or vary the dioxothiolan moiety) and assess bioactivity changes .
  • Pharmacophore Mapping: Use tools like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond acceptors in the dichlorophenyl ring) .
  • Toxicity Profiling: Conduct Ames tests or zebrafish embryo assays to evaluate mutagenicity and developmental toxicity .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Blood-Brain Barrier penetration), metabolic stability (CYP450 interactions), and bioavailability .
  • Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) over 100 ns to assess plasma protein binding affinity .

Advanced: How do crystallographic studies inform formulation strategies for this compound?

Answer:

  • Analyze polymorphic forms via SCXRD to identify stable crystalline phases for tablet formulation .
  • Study hygroscopicity by exposing crystals to controlled humidity and monitoring structural changes with PXRD .
  • Optimize co-crystallization with excipients (e.g., succinic acid) to enhance solubility without altering bioactivity .

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